molecular formula C30H39N3O4 B6314986 (S)-3-(2-(2-Aminopropanamido)naphthalen-1-yl)-N-(2,2-diethoxyethyl)-N-phenethylpropanamide CAS No. 1222068-69-0

(S)-3-(2-(2-Aminopropanamido)naphthalen-1-yl)-N-(2,2-diethoxyethyl)-N-phenethylpropanamide

Cat. No.: B6314986
CAS No.: 1222068-69-0
M. Wt: 505.6 g/mol
InChI Key: YGLXBVGVSPVYTH-QFIPXVFZSA-N
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Description

(S)-3-(2-(2-Aminopropanamido)naphthalen-1-yl)-N-(2,2-diethoxyethyl)-N-phenethylpropanamide is a useful research compound. Its molecular formula is C30H39N3O4 and its molecular weight is 505.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 505.29405673 g/mol and the complexity rating of the compound is 678. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S)-2-amino-N-[1-[3-[2,2-diethoxyethyl(2-phenylethyl)amino]-3-oxopropyl]naphthalen-2-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H39N3O4/c1-4-36-29(37-5-2)21-33(20-19-23-11-7-6-8-12-23)28(34)18-16-26-25-14-10-9-13-24(25)15-17-27(26)32-30(35)22(3)31/h6-15,17,22,29H,4-5,16,18-21,31H2,1-3H3,(H,32,35)/t22-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGLXBVGVSPVYTH-QFIPXVFZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CN(CCC1=CC=CC=C1)C(=O)CCC2=C(C=CC3=CC=CC=C32)NC(=O)C(C)N)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(CN(CCC1=CC=CC=C1)C(=O)CCC2=C(C=CC3=CC=CC=C32)NC(=O)[C@H](C)N)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H39N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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